molecular formula C13H15N3O5 B3750470 1-(3,5-dinitrobenzoyl)-4-methylpiperidine

1-(3,5-dinitrobenzoyl)-4-methylpiperidine

Cat. No.: B3750470
M. Wt: 293.27 g/mol
InChI Key: OPFLUGYNSONUMU-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 3,5-dinitrobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperidine typically involves the acylation of 4-methylpiperidine with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dinitrobenzoyl)-4-methylpiperidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzoyl derivatives.

    Reduction: Amino derivatives of the benzoyl group.

    Oxidation: Carboxylated piperidine derivatives.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-4-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperidine ring can interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Shares the 3,5-dinitrobenzoyl moiety but lacks the piperidine ring.

    3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperidine.

    4-Methylpiperidine: The piperidine ring component without the 3,5-dinitrobenzoyl group.

Uniqueness

This compound is unique due to the combination of the 3,5-dinitrobenzoyl group and the piperidine ring. This combination imparts specific chemical reactivity and potential biological activity that is not observed in the individual components .

Properties

IUPAC Name

(3,5-dinitrophenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-9-2-4-14(5-3-9)13(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFLUGYNSONUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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